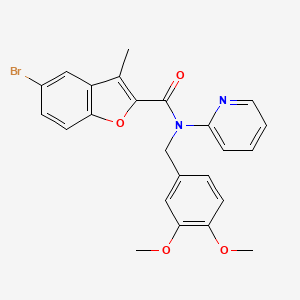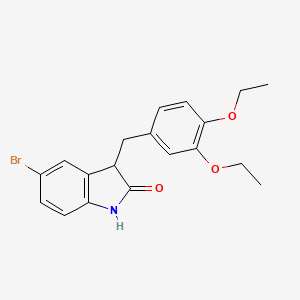
5-bromo-N-(3,4-dimethoxybenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, a pyridinyl group, and a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dimethoxybenzene derivative and an appropriate alkylating agent.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-Bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxybenzamide: Similar structure but lacks the benzofuran core.
3-Methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide: Similar structure but lacks the bromine and dimethoxyphenyl groups.
N-[(3,4-Dimethoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide: Similar structure but lacks the bromine and pyridinyl groups.
Uniqueness
5-Bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to the combination of its bromine atom, dimethoxyphenyl group, pyridinyl group, and benzofuran core. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C24H21BrN2O4 |
|---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21BrN2O4/c1-15-18-13-17(25)8-10-19(18)31-23(15)24(28)27(22-6-4-5-11-26-22)14-16-7-9-20(29-2)21(12-16)30-3/h4-13H,14H2,1-3H3 |
InChI Key |
ZZQXWIAVEQTDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347972.png)
![2-{1-[2-Methoxy-4-(prop-2-EN-1-YL)phenoxy]ethyl}-7-methyl-1H-1,3-benzodiazole](/img/structure/B11347975.png)
![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B11347976.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11347978.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11347981.png)
![2-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11347986.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11347992.png)
![N-(3-acetylphenyl)-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347996.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11348003.png)
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-dipropylacetamide](/img/structure/B11348011.png)
![2-(4-bromophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11348030.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11348034.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11348044.png)
